Enhanced Lipophilicity Versus Parent Morpholine-3-carbonitrile Scaffold
The target compound exhibits a computed XLogP3 of 0.4, which is approximately 0.9 log units higher than the parent morpholine-3-carbonitrile scaffold (XLogP3 ≈ −0.5) [1][2]. This increase in lipophilicity is introduced by the thiolane-2-carbonyl substituent and falls within the optimal range (0–3) for oral bioavailability according to Lipinski's rule-of-five guidelines.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | Morpholine-3-carbonitrile (CAS 97039-63-9): XLogP3 ≈ −0.5 |
| Quantified Difference | ΔXLogP3 = 0.9 log unit |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The 0.9 log-unit increase in lipophilicity can significantly improve passive membrane permeability, making the target compound a more suitable starting point for intracellular-target programs than the parent scaffold.
- [1] PubChem. Computed Properties for CID 84585698: XLogP3-AA. National Center for Biotechnology Information (PubChem release 2021.05.07). View Source
- [2] PubChem. Computed Properties for Morpholine-3-carbonitrile (CID 2775889): XLogP3-AA. National Center for Biotechnology Information (PubChem release 2021.05.07). View Source
